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Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for quantifying

proteins and other antigens. A common method for signal detection in ELISAs employs

Horseradish Peroxidase (HRP) conjugated to a detection antibody. HRP catalyzes the

oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic

acid) (ABTS), resulting in a measurable color change.[1][2] In endpoint ELISAs, it is crucial to

stop this enzymatic reaction uniformly across all wells to ensure that the optical density (OD) is

a true representation of the analyte concentration at a fixed point in time. This note provides a

detailed protocol for effectively stopping the ABTS-HRP reaction.

Principle of the ABTS-HRP Reaction
In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of ABTS.[1][3] This

reaction converts the colorless ABTS substrate into a soluble, blue-green radical cation

(ABTS•+).[1][4] The intensity of this color, measured spectrophotometrically at wavelengths

between 405 nm and 420 nm, is proportional to the amount of HRP enzyme present, and thus

to the concentration of the target analyte.[1][5]

To terminate the reaction for an endpoint reading, a stop solution is added. The most common

and effective stop solution for the ABTS reaction is Sodium Dodecyl Sulfate (SDS), typically at

a concentration of 1%.[6] SDS is an anionic detergent that denatures the HRP enzyme, thereby
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halting its catalytic activity. Other acidic solutions like oxalic acid can also be used.[5] Unlike

TMB substrates that change color upon stopping with acid, the blue-green color of the oxidized

ABTS remains stable after the addition of an SDS-based stop solution.[6][7]

Reaction Mechanism and Workflow
Below are diagrams illustrating the chemical reaction pathway and the general experimental

workflow for stopping the ABTS reaction in an ELISA.
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Caption: HRP enzymatic oxidation of ABTS and inhibition by a stop solution.
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Experimental Workflow for Stopping ABTS Reaction
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Caption: Step-by-step workflow for the ABTS substrate reaction in an ELISA.
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ABTS Substrate Solution (Ready-to-use or prepared from tablets/powder)

Stop Solution: 1% SDS (w/v) in deionized water. Some commercial stop solutions may

contain 5% SDS, which should be diluted to 1% before use.[7]

ELISA plate with completed antibody and HRP-conjugate incubation and washing steps.

Microplate reader capable of measuring absorbance at 405-420 nm.

Multichannel pipette.

Protocol for Stopping the ABTS Reaction
This protocol assumes that all prior ELISA steps (coating, blocking, sample/antibody

incubations, and HRP-conjugate incubation) have been completed.

Final Wash: After the final incubation with the HRP-conjugate, wash the microplate wells

thoroughly (e.g., 4 times) with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to

remove any unbound conjugate. After the last wash, remove all residual buffer by inverting

the plate and tapping it firmly on a clean paper towel.[5]

Substrate Addition: Add 100 µL of the ABTS Substrate Solution to each well.[1] Use a

multichannel pipette for uniformity.

Incubation (Color Development): Incubate the plate at room temperature (20-25°C) for 15 to

30 minutes.[1] The optimal incubation time can vary depending on the assay's sensitivity and

should be determined empirically. It is advisable to protect the plate from direct light during

this step. The reaction should be monitored and stopped before the OD values of the highest

standards exceed the linear range of the microplate reader.[7]

Stopping the Reaction: To stop the enzymatic reaction, add 100 µL of 1% SDS Stop Solution

to each well.[6][7] It is critical to add the stop solution in the same sequence and at the same

pace as the substrate was added to ensure consistent incubation times across the plate.

Gently tap the plate to mix the contents.

Absorbance Measurement: Read the optical density of each well using a microplate reader

at a wavelength between 405 nm and 420 nm.[1] The reading should be performed within 30
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minutes of adding the stop solution.[1]

Data Presentation
The effectiveness of a stop solution is determined by its ability to halt the increase in

absorbance immediately. The addition of 1% SDS does not significantly alter the final

absorbance value recorded just prior to stopping the reaction.[7]

Table 1: Representative Absorbance Data (OD at 410 nm) Before and After Stopping Reaction

The following table illustrates typical data for a set of standards in an ELISA, showing the

stability of the signal after the reaction is stopped with 1% SDS.

Analyte Conc.
(ng/mL)

OD at T=20
min (Just
before stop)

OD at T=21
min (1 min
after adding
1% SDS)

OD at T=30
min (10 min
after adding
1% SDS)

% Change
(from T=21 to
T=30)

10.0 1.852 1.855 1.858 +0.16%

5.0 1.210 1.211 1.212 +0.08%

2.5 0.645 0.646 0.647 +0.15%

1.25 0.330 0.331 0.331 0.00%

0.625 0.175 0.175 0.174 -0.57%

0 (Blank) 0.051 0.052 0.052 0.00%

Note: Data are for illustrative purposes to demonstrate signal stability.

Summary and Best Practices
Recommended Stop Solution: 1% SDS is the most common and effective stop solution for

ABTS-based ELISAs.[6]

Timing is Critical: Ensure consistent timing for both substrate incubation and the addition of

the stop solution to maintain data integrity.
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Reading Window: Although the stopped signal is stable, it is best practice to read the plate

within 30 minutes of adding the stop solution.

No Color Change: The addition of SDS will not change the blue-green color of the oxidized

ABTS substrate.[6][7]

Kinetic vs. Endpoint: While this protocol is for endpoint assays, ABTS can also be used in

kinetic assays where the rate of color development is measured over time without a stop

solution.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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